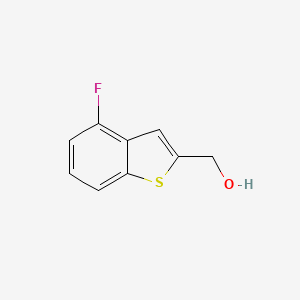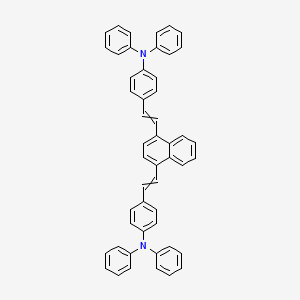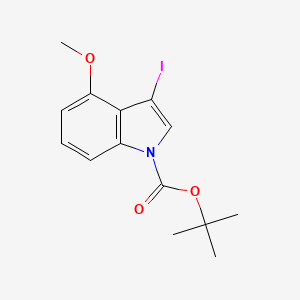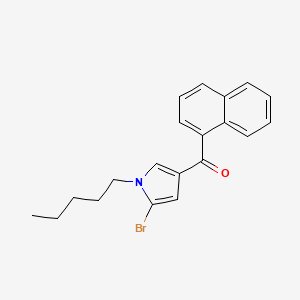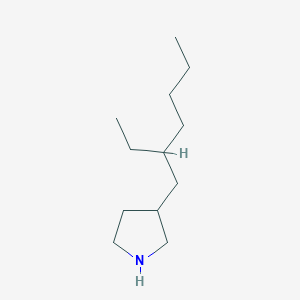
3-(2-Ethylhexyl)pyrrolidine
Overview
Description
“3-(2-Ethylhexyl)pyrrolidine” is a chemical compound with the molecular formula C12H25N . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves [3+2] cycloaddition of activated alkenes to azomethine ylides . The activation of the alkene double bond is achieved by introducing an electron-withdrawing substituent . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . The structure of “this compound” is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds are often involved in [3+2] cycloaddition reactions with activated alkenes . The reaction involves the formation of azomethine ylides, which then react with the alkene to form the pyrrolidine ring .Scientific Research Applications
Electronic Properties of π-Conjugated Compounds : N-(2-ethylhexyl)dithieno[3,2-b:2',3'-d]pyrrole, related to 3-(2-Ethylhexyl)pyrrolidine, was prepared and used to synthesize dimers and trimers. These compounds, characterized for their electrochemical and optical properties, show potential for use in luminescent materials with stable cation radical and dication states (Yassin, Leriche, & Roncali, 2010).
Synthesis of Pyrrolidine Derivatives : Research into asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates led to the development of methods to synthesize compounds like (+)-preussin and its analogs, highlighting the versatility of pyrrolidine compounds in synthetic organic chemistry (Davis, Zhang, Qiu, & Wu, 2008).
Anti-inflammatory Applications : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which can be analogously related to this compound, were synthesized and evaluated for anti-inflammatory and analgesic properties. Some of these compounds showed potent anti-inflammatory activities with reduced ulcerogenic effects, highlighting potential medicinal applications (Ikuta et al., 1987).
Polymer Solar Cells : Research on novel fulleropyrrolidines bearing π-conjugated thiophene derivatives, including compounds related to this compound, focused on improving structural compatibility with poly(3-hexylthiophene) for use in polymer solar cells. This demonstrates the relevance of such compounds in the development of sustainable energy solutions (Raja et al., 2014).
Synthesis and Corrosion Inhibition : A study on pyrrolidine derivatives, including those related to this compound, investigated their use as corrosion inhibitors for steel in sulfuric acid. This illustrates the application of such compounds in industrial settings to protect metals from corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The five-membered pyrrolidine ring is a common feature in many biologically active compounds, and it contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways . For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways . For example, natural tetramates, which contain a pyrrolidine-2,4-dione moiety, are biosynthesized by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .
Result of Action
Pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The physical and chemical attributes of similar compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Safety and Hazards
Future Directions
Pyrrolidine compounds, including “3-(2-Ethylhexyl)pyrrolidine”, have potential in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
3-(2-ethylhexyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDGGKMKGOWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



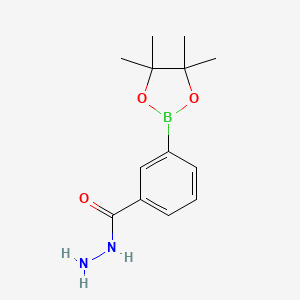

![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)

![2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-](/img/structure/B1394569.png)

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)

